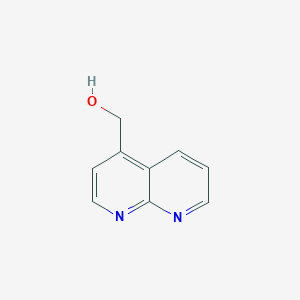

1,8-Naphthyridine-4-ylmethanol

CAS No.:

Cat. No.: VC16698011

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N2O |

|---|---|

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 1,8-naphthyridin-4-ylmethanol |

| Standard InChI | InChI=1S/C9H8N2O/c12-6-7-3-5-11-9-8(7)2-1-4-10-9/h1-5,12H,6H2 |

| Standard InChI Key | YLWULDHCZNUIOC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CN=C2N=C1)CO |

Introduction

Chemical Identity and Structural Features

1,8-Naphthyridine-4-ylmethanol consists of a fused bicyclic system with nitrogen atoms at the 1- and 8-positions and a hydroxymethyl group at the 4-position. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular formula | C₉H₈N₂O |

| Molecular weight | 160.17 g/mol |

| IUPAC name | 1,8-naphthyridin-4-ylmethanol |

| Canonical SMILES | C1=CC2=C(C=CN=C2N=C1)CO |

| InChIKey | YLWULDHCZNUIOC-UHFFFAOYSA-N |

The compound’s planar aromatic core enables π-π stacking interactions, while the hydroxymethyl group introduces hydrogen-bonding capacity, influencing solubility and molecular recognition.

Physicochemical Properties

The hydroxymethyl substituent significantly alters the compound’s properties compared to unsubstituted 1,8-naphthyridine:

-

Solubility: Enhanced polarity due to the -OH group improves aqueous solubility, critical for biological applications.

-

LogP: Estimated logP ≈ 0.9 (via computational models), suggesting moderate hydrophilicity.

-

pKa: The pyridine-type nitrogens (pKa ~4.5) and hydroxyl group (pKa ~10) confer pH-dependent ionization.

Biological Activities and Mechanisms

While direct antimicrobial or pharmacological data for 1,8-naphthyridine-4-ylmethanol are lacking, its structural analogs exhibit mechanisms suggesting therapeutic potential:

Antibiotic Adjuvant Activity

1,8-Naphthyridine derivatives like 7-acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) enhance fluoroquinolone efficacy against multidrug-resistant bacteria by synergistically inhibiting DNA gyrase and topoisomerase IV . The hydroxymethyl group in 1,8-naphthyridine-4-ylmethanol may similarly modulate enzyme binding, warranting investigation into its antibiotic-potentiating effects.

Enzymatic Inhibition

Molecular docking studies predict that 1,8-naphthyridines competitively bind to bacterial topoisomerase active sites, disrupting DNA replication. The hydroxyl moiety could form hydrogen bonds with key residues (e.g., Asp87 in E. coli gyrase), enhancing inhibitory potency .

Applications in Coordination Chemistry

The 1,8-naphthyridine core’s flanking nitrogen atoms enable chelation of metal ions. 1,8-Naphthyridine-4-ylmethanol’s hydroxyl group may further stabilize metal complexes, as seen in related ligands. Potential applications include:

-

Catalysis: Ru or Pd complexes for cross-coupling reactions.

-

Sensors: Luminescent Eu(III) or Tb(III) complexes for anion detection .

Future Research Directions

To unlock the compound’s full potential, prioritized studies should address:

Synthetic Optimization

-

Developing regioselective methods for hydroxymethyl introduction.

-

Scalable routes using green chemistry principles.

Biological Profiling

-

In vitro assays: Antibacterial, antifungal, and cytotoxicity screens.

-

Mechanistic studies: Topoisomerase inhibition assays and transcriptomic profiling.

Material Science Explorations

-

Designing metal-organic frameworks (MOFs) for gas storage.

-

Investigating photophysical properties for OLED applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume